benzyl 3-isocyanatoazetidine-1-carboxylate
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Overview
Description
Benzyl 3-isocyanatoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-isocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isocyanates. One common method is the cyclization of azetidine-1-carboxylate with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-isocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Room temperature to moderate heating
Major Products Formed
Ureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Larger Ring Systems: Formed through cycloaddition reactions
Scientific Research Applications
Benzyl 3-isocyanatoazetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of benzyl 3-isocyanatoazetidine-1-carboxylate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylate: A precursor in the synthesis of benzyl 3-isocyanatoazetidine-1-carboxylate.
Benzyl isocyanate: Another precursor used in the synthesis.
Other Azetidines: Compounds with similar four-membered ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both an isocyanate group and an azetidine ring in its structure. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
IUPAC Name |
benzyl 3-isocyanatoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-13-11-6-14(7-11)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPAPEKFFUPPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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